Arundinin

Description

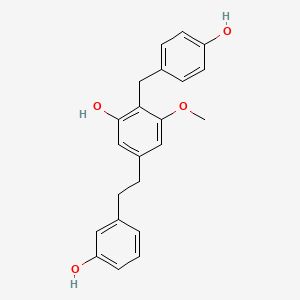

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

5-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-3-methoxyphenol |

InChI |

InChI=1S/C22H22O4/c1-26-22-14-17(6-5-15-3-2-4-19(24)11-15)13-21(25)20(22)12-16-7-9-18(23)10-8-16/h2-4,7-11,13-14,23-25H,5-6,12H2,1H3 |

InChI Key |

BVFRTQOQLFIUFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1CC2=CC=C(C=C2)O)O)CCC3=CC(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Orchidaceae Family: A Rich Natural Reservoir of the Stilbenoid Arundinin

A Technical Guide for Researchers and Drug Development Professionals on the Natural Sources, Biosynthesis, and Extraction of Arundinin.

The stilbenoid this compound, a compound of growing interest in the scientific community, is naturally synthesized by a select group of orchid species. This document provides an in-depth overview of the known botanical sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound has been identified and isolated from several species within the Orchidaceae family. The primary documented sources include:

-

Bletilla striata (Thunb.) Reichb.f.: Commonly known as the Chinese ground orchid, the tubers of this plant are a significant source of this compound.

-

Bletilla ochracea Schltr.: This species is another member of the Bletilla genus that has been confirmed to produce this compound.

-

Pleione yunnanensis (Rolfe) Rolfe: The pseudobulbs of this orchid are also a known source of this compound and other related stilbenoids.

-

Arundina graminifolia (D.Don) Hochr.: Known as the bamboo orchid, the rhizomes of this plant contain this compound.

While these species are confirmed sources, quantitative data on the concentration of this compound remains limited in publicly available scientific literature. Further research is required to establish the precise yields of this compound from these botanical sources under various conditions.

Biosynthesis of this compound

The biosynthesis of this compound in orchids follows the general phenylpropanoid pathway, which is responsible for the production of a wide variety of secondary metabolites in plants. This pathway begins with the amino acid phenylalanine.

The key enzymatic steps involved in the biosynthesis of the stilbene backbone are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene synthase (STS): This is the pivotal enzyme in stilbenoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold.

Subsequent modifications, such as hydroxylation, methoxylation, and glycosylation, are believed to occur to produce the diverse range of stilbenoids found in nature, including this compound. The specific enzymes responsible for the final tailoring steps in this compound biosynthesis within the identified orchid species are yet to be fully elucidated.

Caption: General overview of the stilbenoid biosynthesis pathway leading to this compound.

Experimental Protocols

While a specific, universally standardized protocol for the extraction and quantification of this compound has not been extensively published, the following methodologies are based on established techniques for the analysis of stilbenoids in plant materials.

Table 1: Quantitative Data on this compound (Illustrative)

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| Bletilla striata | Tuber | Data not available | HPLC-UV | N/A |

| Bletilla ochracea | Tuber | Data not available | LC-MS | N/A |

| Pleione yunnanensis | Pseudobulb | Data not available | HPLC-UV | N/A |

| Arundina graminifolia | Rhizome | Data not available | HPLC-UV | N/A |

General Protocol for Extraction and Quantification of this compound

This protocol outlines a general workflow for the extraction and quantification of this compound from orchid tissues.

Caption: A generalized experimental workflow for the extraction and quantification of this compound.

1. Plant Material and Preparation:

-

Collect the relevant plant parts (tubers, pseudobulbs, or rhizomes) from the identified orchid species.

-

Thoroughly wash the plant material to remove any soil and debris.

-

Dry the material at a controlled temperature (e.g., 40-50 °C) to a constant weight.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a Soxhlet apparatus and extract with a suitable solvent (e.g., 80% ethanol or methanol) for 6-8 hours.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and sonicate for 30-60 minutes. This method can improve extraction efficiency and reduce extraction time.

-

Maceration: Soak the powdered plant material in the extraction solvent for 24-48 hours with occasional agitation.

-

After extraction, filter the mixture to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification (Optional, for isolation of pure this compound):

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and partition successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

-

Column Chromatography: The fraction containing this compound can be further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher sensitivity and structural confirmation, a mass spectrometer (MS) detector can be used.

-

Column: A C18 reversed-phase column is typically used for the separation of stilbenoids.

-

Mobile Phase: A gradient elution with a mixture of two solvents, such as water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and a polar organic solvent like acetonitrile or methanol.

-

Detection: The UV detector should be set at the maximum absorbance wavelength for this compound (to be determined from a UV spectrum of a pure standard).

-

Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Conclusion and Future Directions

The orchids Bletilla striata, Bletilla ochracea, Pleione yunnanensis, and Arundina graminifolia are the primary known natural sources of the stilbenoid this compound. While the general biosynthetic pathway for stilbenoids is understood, the specific enzymatic steps leading to this compound in these orchids require further investigation. A significant knowledge gap exists regarding the quantitative abundance of this compound in these plant sources. Future research should focus on developing and validating robust analytical methods for the precise quantification of this compound in different plant tissues and under various cultivation conditions. Such data is critical for the sustainable and efficient utilization of these natural resources for drug discovery and development.

The Biosynthesis of Arundinin in Bletilla striata: A Technical Guide

Affiliation: Google Research

Abstract

Bletilla striata, a terrestrial orchid of significant importance in traditional medicine, is a rich source of various bioactive stilbenoids, including the bibenzyl compound Arundinin. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, leveraging current transcriptomic and metabolomic data. We delineate a putative enzymatic cascade, from primary metabolism to the specialized modifications that yield the final structure of this compound. This document further compiles quantitative data on stilbenoid content in Bletilla striata and presents detailed experimental protocols for the extraction, quantification, and characterization of these compounds. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Bletilla striata, commonly known as the Chinese ground orchid, produces a diverse array of secondary metabolites, among which stilbenoids, including bibenzyls and phenanthrenes, are of particular interest due to their wide range of pharmacological activities[1][2]. This compound, a bibenzyl (or dihydrostilbene), is one such compound isolated from this orchid. Its biosynthesis is a specialized branch of the well-conserved phenylpropanoid pathway in plants. Understanding the intricate enzymatic steps leading to this compound is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge to present a detailed overview of the this compound biosynthesis pathway.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound in Bletilla striata is proposed to commence from the general phenylpropanoid pathway, followed by the specific steps of stilbenoid and bibenzyl synthesis, and finally, tailoring reactions that lead to the unique structure of this compound (5-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-3-methoxyphenol).

Core Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of numerous other plant secondary metabolites.

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to produce cinnamic acid.

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A (CoA) in a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) , forming p-coumaroyl-CoA.

Bibenzyl Backbone Formation

The formation of the characteristic C6-C2-C6 bibenzyl structure is a critical branch point from the general phenylpropanoid pathway.

-

Condensation to a Stilbene Intermediate: Bibenzyl Synthase (BBS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a stilbene intermediate, likely resveratrol. BBS was first isolated and characterized from Bletilla striata[3].

-

Reduction to a Dihydrostilbene (Bibenzyl): The double bond in the stilbene backbone is subsequently reduced by a reductase to yield the corresponding dihydrostilbene or bibenzyl core structure.

Tailoring Reactions for this compound Synthesis

The final steps in this compound biosynthesis involve a series of hydroxylation and methylation reactions that decorate the bibenzyl backbone. The precise order of these steps is yet to be definitively established, but based on the structure of this compound, the following modifications are necessary:

-

Hydroxylation: Additional hydroxyl groups are introduced onto the aromatic rings by cytochrome P450 monooxygenases (CYPs) . Transcriptome analyses of Bletilla striata have identified numerous candidate CYP genes that may be involved in secondary metabolism[4].

-

O-Methylation: The methoxy group in this compound is added by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the bibenzyl ring. Several studies have identified and characterized stilbenoid OMTs in other plants[5][6].

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthesis pathway of this compound in Bletilla striata.

Quantitative Data on Stilbenoids in Bletilla striata

Several studies have quantified the content of various stilbenoids, including bibenzyls, in the tubers of Bletilla striata. The following table summarizes some of the reported quantitative data. It is important to note that the concentrations of these compounds can vary depending on the plant's age, growing conditions, and the specific cultivar.

| Compound Class | Compound Name | Concentration Range (µg/g dry weight) | Analytical Method | Reference |

| Bibenzyls | Bletistrin D | Not specified | 1D/2D NMR, ECD | [7] |

| Bletistrin E | Not specified | 1D/2D NMR, ECD | [7] | |

| Bletistrin F | Not specified | 1D/2D NMR, ECD | [7] | |

| Stilbenes | Coelonin | Present | HPLC/Q-TOF-MS | [8] |

| 2,4,7-trimethoxy-9,10-dihydrophenanthrene | Present | HPLC/Q-TOF-MS | [8] | |

| Bulbocodin D | Present | HPLC/Q-TOF-MS | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of bibenzyls from Bletilla striata, based on protocols described in the literature.

Extraction and Isolation of Bibenzyls

This protocol is adapted from the methods used for the isolation of new bibenzyl enantiomers from the tubers of Bletilla striata[7][9].

Experimental Workflow:

References

- 1. New stilbene metabolites isolated from the tuber of Bletilla striata and their biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organ-specific, integrated omics data-based study on the metabolic pathways of the medicinal plant Bletilla striata (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

The Stilbenoid Arundinin: A Comprehensive Technical Guide on its Discovery, Phytochemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arundinin, a stilbenoid primarily isolated from the Orchidaceae family, has emerged as a molecule of significant interest in phytochemical and pharmacological research. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation into this compound. It details the methodologies for its isolation and structure elucidation, presents its known biological activities with quantitative data, and explores its mechanisms of action, including its role as a dual inhibitor of histone deacetylase 8 (HDAC8) and tubulin. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, consolidating the current knowledge on this compound and highlighting its therapeutic potential.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds recognized for their diverse and potent biological activities. This compound, a member of this class, was first discovered in the 1990s and has since been a subject of phytochemical investigation. This guide delves into the scientific journey of this compound, from its initial identification to the latest research on its pharmacological effects.

**2. Discovery and History

This compound was first isolated and identified in 1993 by Majumder and Ghosal from the orchid Arundina bambusifolia, a plant species also known by its synonym Arundina graminifolia.[1][2][3][4][5][6] This discovery was a part of broader phytochemical studies on Orchidaceae, a family of plants known for producing a variety of stilbenoids and other bioactive compounds.[1][2][3][4][5][6] Traditionally, plants from which this compound is isolated have been used in Chinese medicine for treating conditions like blood stasis and food poisoning, and as a liver detoxifying agent.[2]

Phytochemistry: Isolation and Structure Elucidation

Isolation of this compound

The initial isolation of this compound by Majumder and Ghosal involved the extraction of the whole plant of Arundina bambusifolia. The general workflow for isolating stilbenoids from plant material typically involves the following steps:

Caption: General workflow for the isolation of this compound.

Experimental Protocol: General Isolation Procedure

-

Plant Material Preparation: The plant material (e.g., whole plant or tubers of Bletilla striata or Arundina graminifolia) is air-dried and pulverized.

-

Extraction: The powdered material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions enriched with stilbenoids (often the ethyl acetate fraction) are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

-

Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation of this compound

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1][2][3][4][5][6]

Chemical Structure:

-

IUPAC Name: 5-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-3-methoxyphenol

-

Molecular Formula: C₂₂H₂₂O₄

-

Molecular Weight: 350.41 g/mol

-

CAS Number: 148225-38-1

Biological Activities and Mechanism of Action

This compound has been shown to possess several significant biological activities, with recent research highlighting its potential as an anti-cancer and anti-inflammatory agent.

Anti-Cancer Activity: Dual HDAC8 and Tubulin Inhibition

A 2024 study by Curcio et al. identified this compound as a novel dual inhibitor of histone deacetylase 8 (HDAC8) and tubulin, both of which are critical targets in cancer therapy.[7][8][9]

Quantitative Data:

| Target | Assay | IC₅₀ Value | Cell Line | Reference |

| HDAC8 | HDAC-Glo I/II Assay | ~0.9 µM | - | [7][9] |

| Tubulin | Tubulin Polymerization Assay | Not specified | - | [7] |

Experimental Protocol: HDAC8 Inhibition Assay

The inhibitory activity of this compound against HDAC8 can be determined using a commercially available luminescent assay, such as the HDAC-Glo™ I/II Assay (Promega).

-

Enzyme and Substrate Preparation: Recombinant human HDAC8 enzyme and a luminogenic substrate are prepared in a buffer solution.

-

Compound Incubation: this compound at various concentrations is incubated with the HDAC8 enzyme.

-

Reaction Initiation: The substrate is added to initiate the deacetylase reaction.

-

Luminescence Detection: After a defined incubation period, a developer reagent is added to stop the reaction and generate a luminescent signal that is proportional to the deacetylase activity.

-

Data Analysis: The luminescence is measured using a luminometer, and the IC₅₀ value is calculated from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

This compound's dual inhibition of HDAC8 and tubulin in breast cancer cells leads to the induction of apoptosis through the mitochondrial pathway.[7] This involves:

-

Increased Mitochondrial Superoxide Production: Disruption of cellular redox balance.

-

Modulation of Apoptotic Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

-

Caspase Activation: Activation of executioner caspases, such as Caspase-3.

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in human neutrophils.[10]

Quantitative Data:

| Activity | Assay | IC₅₀ Value | Cell Type | Reference |

| Inhibition of elastase release | fMLP/CB-induced elastase release | 2.2 µM | Human neutrophils | [10] |

| Inhibition of superoxide anion generation | fMLP/CB-induced superoxide anion generation | ~0.9 µM | Human neutrophils | [9] |

Experimental Protocol: Inhibition of Elastase Release

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Pre-incubation: Neutrophils are pre-incubated with various concentrations of this compound for a short period (e.g., 5 minutes).

-

Stimulation: The cells are then stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB) to induce the release of elastase.

-

Enzyme Activity Measurement: The supernatant is collected, and the elastase activity is measured using a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide. The change in absorbance is monitored spectrophotometrically.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Antioxidant Activity

While specific quantitative antioxidant data for pure this compound from assays like DPPH or ABTS is not widely reported, stilbenoids as a class are known for their antioxidant properties. The phenolic hydroxyl groups in the structure of this compound are capable of donating hydrogen atoms to scavenge free radicals. Further research is needed to quantify the specific antioxidant capacity of this compound using standard assays.

Conclusion and Future Perspectives

This compound, a stilbenoid from the Orchidaceae family, has demonstrated significant potential as a bioactive compound. Its discovery and structural characterization have paved the way for investigations into its pharmacological properties. The recent identification of this compound as a dual inhibitor of HDAC8 and tubulin, with potent anti-cancer effects in breast cancer models, opens up new avenues for its development as a therapeutic agent. Furthermore, its documented anti-inflammatory activity warrants further exploration.

Future research should focus on several key areas:

-

Total Synthesis: Development of an efficient total synthesis method for this compound to ensure a stable supply for further research and development.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models for cancer and inflammatory diseases.

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Quantitative Antioxidant Studies: Comprehensive evaluation of its antioxidant potential using a panel of standard assays.

-

Mechanism of Action: Further elucidation of the molecular mechanisms underlying its various biological activities.

This in-depth technical guide consolidates the current understanding of this compound, providing a solid foundation for future research and development efforts aimed at harnessing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

Arundinin: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arundinin is a naturally occurring stilbenoid, a class of phenolic compounds, that has been isolated from plant species such as Bletilla striata and Arundina graminifolia. While research into the full spectrum of its biological activities is ongoing, preliminary studies have highlighted its potential as a modulator of inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory effects. The guide details experimental methodologies, presents available quantitative data, and visualizes key signaling pathways and workflows to support further research and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₄ | PubChem |

| Molecular Weight | 350.4 g/mol | PubChem |

| IUPAC Name | 5-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-3-methoxyphenol | PubChem |

| CAS Number | 148225-38-1 | MedchemExpress |

| Class | Stilbenoid, Polyphenol | MedchemExpress |

Potential Biological Activities

The primary and most well-documented biological activity of this compound is its anti-inflammatory effect. There are also general reports of antibacterial, antioxidant, and antitumor activities associated with plant extracts containing this compound, though specific data for the isolated compound is limited.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory activity by inhibiting the release of elastase from human neutrophils.

| Assay | Cell Line/System | Stimulus | IC₅₀ | Reference |

| Elastase Release Inhibition | Human Neutrophils | fMLP/CB | 0.9 μM | MedchemExpress |

Anticancer and Antioxidant Activities

Currently, there is a lack of specific quantitative data (e.g., IC₅₀ values) for the anticancer and antioxidant activities of isolated this compound in the public domain. The general antioxidant and antitumor properties reported for extracts of Arundina graminifolia suggest that this compound may contribute to these effects, but further investigation is required to confirm and quantify these activities for the pure compound.

Experimental Protocols

Inhibition of fMLP/CB-Induced Elastase Release in Human Neutrophils

This protocol is a representative method for assessing the anti-inflammatory activity of this compound based on its known inhibitory effect on elastase release from stimulated neutrophils.

1. Isolation of Human Neutrophils:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation over Ficoll-Paque, followed by dextran sedimentation and hypotonic lysis of erythrocytes.

-

The purity and viability of the isolated neutrophils are assessed using a cell counter and trypan blue exclusion, respectively.

2. Cell Treatment:

-

Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

-

Subsequently, cells are treated with Cytochalasin B (CB) for a short period (e.g., 5 minutes) to enhance the degranulation response.

3. Stimulation and Measurement of Elastase Release:

-

Neutrophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce degranulation and elastase release.

-

The reaction is stopped by centrifugation at 4°C.

-

The supernatant is collected, and the elastase activity is measured using a specific substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The change in absorbance is monitored spectrophotometrically.

4. Data Analysis:

-

The percentage of elastase release inhibition is calculated relative to the vehicle-treated control.

-

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Workflow for the fMLP/CB-induced elastase release inhibition assay.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This is a general protocol to assess the potential cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture and Seeding:

-

Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

Cells are treated with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

3. MTT Assay:

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

4. Data Analysis:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC₅₀ value is calculated from the dose-response curve.

General Protocol for Antioxidant Activity Assays (DPPH and ABTS)

These are common in vitro assays to evaluate the free radical scavenging potential of a compound like this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark, and the decrease in absorbance is measured at a specific wavelength (e.g., 517 nm).

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a defined incubation time.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways

Hypothesized Anti-inflammatory Signaling Pathway of this compound in Neutrophils

The precise molecular targets of this compound in neutrophils have not been fully elucidated. However, based on the known signaling cascade initiated by fMLP and the general mechanisms of other stilbenoids, a hypothetical pathway can be proposed. fMLP activates G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling molecules such as mitogen-activated protein kinases (MAPKs) and protein kinase B (Akt), which are crucial for neutrophil degranulation and elastase release. Stilbenoids have been shown to interfere with these pathways. It is plausible that this compound exerts its inhibitory effect by modulating one or more components of this signaling cascade.

Hypothesized signaling pathway of this compound's anti-inflammatory action.

Future Directions

The current data on this compound suggests it is a promising candidate for further investigation as an anti-inflammatory agent. Future research should focus on:

-

Elucidating the precise molecular mechanism of its anti-inflammatory action, including the identification of its direct protein targets within the neutrophil signaling cascade.

-

Conducting comprehensive studies to evaluate its potential anticancer and antioxidant activities using a panel of cancer cell lines and various antioxidant assays to obtain quantitative data.

-

Performing in vivo studies to assess the efficacy, pharmacokinetics, and safety profile of this compound in animal models of inflammatory diseases.

-

Investigating its effects on other immune cells and inflammatory mediators to build a more complete picture of its immunomodulatory properties.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a summary of the known biological activities of this compound and a framework for future exploration of its therapeutic potential.

Unveiling Arundinin: A Technical Guide to Molecular Weight and Formula Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight and chemical formula of Arundinin, a stilbenoid found in Bletilla striata. This document outlines the key physicochemical properties, details the experimental protocols for its characterization, and provides a visual representation of the analytical workflow.

Physicochemical Properties of this compound

This compound possesses a defined molecular structure that dictates its biological activity and therapeutic potential. The precise molecular weight and elemental composition are fundamental parameters for its identification, purity assessment, and use in further research and development.

| Property | Value | Source |

| Molecular Formula | C22H22O4 | [1] |

| Molecular Weight ( g/mol ) | 350.4 | [1] |

| Monoisotopic Mass (Da) | 350.15180918 | [1] |

Experimental Determination of Molecular Weight and Formula

The determination of the molecular weight and formula of a natural product like this compound is a multi-step process that relies on a combination of high-precision analytical techniques. The primary methods employed are mass spectrometry for molecular weight determination and elemental analysis for establishing the empirical and molecular formula.

Mass Spectrometry for Molecular Weight Determination

Principle: Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[2] For natural product analysis, soft ionization techniques are often employed to generate intact molecular ions, allowing for the direct determination of the molecular weight.[3] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for elucidating the elemental composition.[4]

Experimental Protocol:

-

Sample Preparation: A pure sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the mass spectrometer being used.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for the analysis of natural products as it minimizes fragmentation and primarily produces protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-).

-

Mass Analysis: The generated ions are guided into a mass analyzer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer. These analyzers separate the ions based on their m/z ratio with high resolution and mass accuracy.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The high-resolution measurement of this peak allows for the calculation of the precise molecular weight. For this compound, a peak corresponding to the protonated molecule ([C_{22}H_{22}O_4+H]^+) would be observed at an m/z of approximately 351.1591.

Elemental Analysis for Formula Determination

Principle: Elemental analysis, specifically CHNS/O analysis, is used to determine the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound.[1][5] This is typically achieved through combustion analysis, where the sample is burned in a controlled environment, and the resulting gaseous products (CO2, H2O, N2, SO2) are quantitatively measured.[6]

Experimental Protocol:

-

Sample Preparation: A precise and accurately weighed amount of the dried, pure this compound sample is placed in a tin or silver capsule.

-

Combustion: The sample is introduced into a high-temperature furnace (typically around 900-1200 °C) in the presence of a pure oxygen stream. This process ensures complete combustion of the organic material.

-

Gas Separation and Detection: The combustion gases are passed through a series of columns and detectors. The gases are separated chromatographically, and their concentrations are measured using thermal conductivity or infrared detectors.

-

Data Analysis: The instrument's software calculates the percentage of each element present in the original sample.

Calculation of the Molecular Formula

The data from elemental analysis provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. To determine the molecular formula, the experimentally determined molecular weight from mass spectrometry is used.[7][8]

-

Determine the Empirical Formula: The percentage composition of each element is converted to a molar ratio. This ratio is then simplified to the smallest whole numbers to yield the empirical formula.

-

Calculate the Empirical Formula Mass: The atomic weights of the elements in the empirical formula are summed.

-

Determine the Molecular Formula: The molecular weight determined by mass spectrometry is divided by the empirical formula mass. The resulting integer is used to multiply the subscripts in the empirical formula to obtain the molecular formula.[9]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the molecular weight and formula of a natural product like this compound.

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Caption: Workflow for Elemental Analysis to Determine Empirical Formula.

Caption: Logical Flow for Deriving the Molecular Formula.

Signaling Pathways and Therapeutic Potential

While specific signaling pathways for this compound are a subject of ongoing research, other natural products with similar structural motifs, such as other stilbenoids, have been shown to modulate various cellular signaling cascades. For instance, some natural products are known to interact with pathways like PI3K/Akt, which is implicated in cell growth and proliferation, and the AhR signaling pathway, involved in cellular responses to environmental stimuli.[10][11] The elucidation of this compound's precise molecular structure is the foundational step for investigating its interactions with such pathways and exploring its potential as a therapeutic agent.

References

- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 2. news-medical.net [news-medical.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 7. ck12.org [ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Solubility of Arundinin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of Arundinin, a stilbenoid of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the solubility of this compound in various organic solvents, detailed experimental protocols for solubility determination, and insights into its potential biological pathways.

Introduction to this compound

This compound is a naturally occurring stilbenoid found in plants such as Bletilla striata and Arundo donax. Stilbenoids are a class of phenolic compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A comprehensive understanding of this compound's solubility is fundamental for its extraction, purification, formulation, and in vitro and in vivo studies.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of stilbenoids and the solvents used in the extraction and isolation of this compound from natural sources, a qualitative and expected solubility profile can be compiled. Stilbenoids, being polyphenolic compounds, generally exhibit good solubility in polar organic solvents.

The following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that these are general guidelines, and empirical determination is recommended for specific applications.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble |

| Ethanol | C₂H₅OH | High | Soluble |

| Methanol | CH₃OH | High | Soluble |

| Acetone | (CH₃)₂CO | Medium-High | Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Medium | Moderately Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium-Low | Sparingly Soluble to Insoluble |

| Chloroform | CHCl₃ | Medium-Low | Sparingly Soluble to Insoluble |

| Hexane | C₆H₁₄ | Low | Insoluble |

This table is based on the general solubility of stilbenoids and extraction solvents used for this compound-containing plants. For specific quantitative data, experimental determination is advised.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of a compound in a specific solvent is the shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solid compound (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC.

Materials

-

This compound (pure solid)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO or methanol) for the preparation of calibration standards.

-

Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution. Analyze these standards by HPLC to construct a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

-

Shaking: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into an autosampler vial.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be above the linear range of the calibration curve, dilute the filtered sample accurately with the test solvent.

-

HPLC Analysis: Inject the filtered (and diluted, if applicable) sample into the HPLC system and determine the peak area corresponding to this compound.

-

Quantification: Using the calibration curve, determine the concentration of this compound in the sample. Account for any dilution to calculate the solubility in the original solvent.

Experimental Workflow

Figure 1. Experimental workflow for determining the solubility of this compound.

Putative Biological Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, as a stilbenoid, it is hypothesized to exert its biological effects through pathways similar to other well-studied compounds in its class, such as resveratrol. One such plausible pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which plays a crucial role in the cellular defense against oxidative stress.

Activation of the Nrf2 pathway leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This pathway is a key mechanism by which polyphenolic compounds exert their antioxidant and anti-inflammatory effects.

Figure 2. Putative activation of the Nrf2-ARE antioxidant pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound and the methodologies for its determination. While specific quantitative data remains to be fully established, the provided information on expected solubility and a detailed experimental protocol offers a strong starting point for researchers. Furthermore, the exploration of a putative biological pathway highlights the potential mechanisms underlying this compound's therapeutic effects, paving the way for further investigation into this promising stilbenoid. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems to ensure accuracy in their experimental designs.

In Silico Prediction of Arundinin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico workflow for predicting the bioactivity of Arundinin, a stilbenoid originating from Bletilla striata. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational methodology for target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for each computational approach are presented to guide researchers in the virtual screening and characterization of novel natural products. Furthermore, this guide includes structured data tables for the presentation of predictive results and utilizes Graphviz diagrams to visualize complex workflows and signaling pathways, offering a blueprint for the computational assessment of new chemical entities in drug discovery.

Introduction to this compound

This compound is a naturally occurring stilbenoid isolated from the medicinal plant Bletilla striata. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The chemical structure of this compound provides a foundation for its potential bioactivity, which can be explored through computational methods to elucidate its mechanism of action and therapeutic potential. This guide will use this compound as a case study to demonstrate a comprehensive in silico approach for bioactivity prediction.

The In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities. This multi-step process allows for the efficient screening and prioritization of compounds for further experimental validation.

Detailed Experimental Protocols

Target Identification and Validation

The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets.[1][2][3] This can be achieved through a combination of ligand-based and structure-based computational methods.

Protocol:

-

Ligand-Based Target Prediction:

-

Utilize online servers such as SwissTargetPrediction, PharmMapper, and SuperPred to predict potential targets based on the 2D and 3D similarity of this compound to known bioactive ligands.

-

Input the SMILES string or draw the chemical structure of this compound into the respective web servers.

-

The servers will generate a list of potential protein targets ranked by a probability or fitness score.

-

-

Structure-Based (Inverse Docking) Target Prediction:

-

Prepare a 3D structure of this compound and screen it against a library of known protein binding sites using inverse docking software like idock or TarFisDock.

-

The output will be a ranked list of proteins based on the predicted binding affinity of this compound to their respective binding pockets.

-

-

Target Validation and Prioritization:

-

Consolidate the lists of potential targets from the different methods.

-

Prioritize targets that are implicated in relevant disease pathways (e.g., inflammation, cancer) and are druggable.

-

Perform a literature review to find experimental evidence supporting the interaction of stilbenoids with the prioritized targets.

-

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using software like UCSF Chimera or PyMOL.

-

Add polar hydrogens and assign appropriate atom types and charges using tools like AutoDockTools.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem or generate it from its 2D structure using software like Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically by creating a grid box around the active site residues.

-

Perform the docking simulation using software such as AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand within the defined binding site.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy scores and the clustering of poses.

-

Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the target protein using PyMOL or Discovery Studio Visualizer.

-

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[4][5][6]

Protocol (Hypothetical for this compound Analogs):

-

Dataset Preparation:

-

Compile a dataset of structurally similar compounds (this compound analogs) with experimentally determined biological activity (e.g., IC50 values) against a specific target.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and physicochemical properties) using software like PaDEL-Descriptor or Mordred.

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build a QSAR model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using internal (cross-validation) and external (test set) validation techniques.

-

Evaluate the model based on statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

References

- 1. benthamscience.com [benthamscience.com]

- 2. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. nrf2activators.com [nrf2activators.com]

- 6. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction of Arundinin from Arundina graminifolia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield extraction of Arundinin, a bioactive bibenzyl stilbenoid, from the medicinal orchid Arundina graminifolia. This compound (3,3′-dihydroxy-4-(p-hydroxybenzyl)-5-methoxybibenzyl) has garnered interest for its potential therapeutic properties. This guide outlines optimized conventional and modern extraction techniques, purification methodologies, and quantitative data. Furthermore, a proposed signaling pathway for this compound's biological activity is presented based on current knowledge of structurally related bibenzyl compounds.

Introduction

Arundina graminifolia, commonly known as the bamboo orchid, is a rich source of various pharmacologically active compounds, including stilbenoids, phenanthrenes, and flavonoids. Among these, the bibenzyl stilbenoid this compound has been identified as a key constituent with potential cytotoxic and neuroprotective activities. The efficient extraction and isolation of this compound are crucial for further research and development in pharmacology and drug discovery. These protocols are designed to provide researchers with a comprehensive guide to obtaining high-purity this compound for experimental purposes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and bioactivity of compounds from Arundina graminifolia and related bibenzyls.

Table 1: Comparison of Extraction Methods for Stilbenoids from Plant Material

| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Stilbenes (µg/g dry weight) | Reference |

| Maceration | 80% Ethanol | Room Temp. | 24 hours | 4373 | [1] |

| Ultrasound-Assisted Extraction (UAE) | Water | 75 | 15 min | 43 | [1] |

| Microwave-Assisted Extraction (MAE) | Water | 100 | 20 min | 555 | [1] |

| Accelerated Solvent Extraction (ASE) | Methanol | Not Specified | Not Specified | 8500 | [2] |

Table 2: Cytotoxicity of Bibenzyl Compounds Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Moscatilin | A375 (Melanoma) | 6.25 - 50 | [3] |

| Unnamed Bibenzyl | HCT116 (Colon) | 22.4 | [4] |

| Unnamed Bibenzyl | HeLa (Cervical) | Not Specified | [4] |

| Unnamed Bibenzyl | HL-60 (Leukemia) | Not Specified | [4] |

| Perrottetin E | KB (Nasopharyngeal) | Not Specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from Arundina graminifolia.

Plant Material Preparation

-

Collection and Identification: Collect fresh whole plants of Arundina graminifolia. Authenticate the plant material by a qualified botanist.

-

Drying: Wash the plant material thoroughly with distilled water to remove any dirt and debris. Air-dry the plant material in the shade at room temperature for 7-10 days or until brittle. Alternatively, use a hot air oven at 40-50°C for 2-3 days.

-

Grinding: Grind the dried plant material into a coarse powder (20-40 mesh) using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction Protocols

This protocol is a simple and effective method for obtaining a crude extract containing this compound.

-

Maceration: Weigh 100 g of powdered Arundina graminifolia and place it in a large Erlenmeyer flask. Add 1 L of 95% ethanol to the flask.

-

Incubation: Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

-

Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process with the remaining plant residue two more times with fresh 95% ethanol to ensure maximum yield.

-

Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

UAE is a modern technique that can significantly reduce extraction time and improve yield.

-

Sample Preparation: Place 20 g of powdered Arundina graminifolia in a 500 mL beaker. Add 400 mL of 80% ethanol.

-

Ultrasonication: Place the beaker in an ultrasonic bath. Set the ultrasonic frequency to 40 kHz and the temperature to 50°C. Sonicate for 30 minutes.

-

Filtration and Concentration: After sonication, filter the mixture and concentrate the filtrate as described in Protocol 1.

MAE is another advanced technique that offers rapid extraction with reduced solvent consumption.

-

Sample Preparation: Place 10 g of powdered Arundina graminifolia in a microwave-safe extraction vessel. Add 200 mL of 70% ethanol.

-

Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the extraction time to 15 minutes.

-

Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract and collect the filtrate.

-

Concentration: Concentrate the filtrate using a rotary evaporator.

Purification of this compound

The crude extract obtained from any of the above methods can be further purified to isolate this compound using column chromatography.

-

Column Preparation: Pack a silica gel (60-120 mesh) column using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect the fractions of 20-25 mL each and monitor the fractions using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop the plate in an n-hexane:ethyl acetate solvent system (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Isolation and Identification: Combine the fractions showing a prominent spot corresponding to this compound. Concentrate the combined fractions to obtain purified this compound. The structure and purity can be confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound Extraction.

Proposed Signaling Pathway for the Bioactivity of this compound

Disclaimer: The precise signaling pathway of this compound has not been fully elucidated. The following diagram represents a proposed mechanism based on the known activities of structurally similar bibenzyl compounds, which have been shown to exhibit neuroprotective and anti-inflammatory effects through modulation of the NF-κB and PI3K/Akt signaling pathways.

Caption: Proposed Signaling Pathway of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the high-yield extraction and purification of this compound from Arundina graminifolia. The choice of extraction method will depend on the available resources and desired throughput, with UAE and MAE offering significant advantages in terms of efficiency. The proposed signaling pathway provides a theoretical basis for investigating the molecular mechanisms underlying the biological activities of this compound. Further research is warranted to validate this proposed pathway and to fully explore the therapeutic potential of this promising natural product.

References

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Moscatilin, a bibenzyl derivative from the orchid Dendrobium loddigesii, induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effect of arundic acid, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Proposed Total Synthesis of Arundinin (C22H22O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Arundinin is a naturally occurring bibenzyl compound with the chemical formula C22H22O4. While a specific total synthesis for this compound has not been widely reported in the scientific literature, this document outlines a plausible and efficient synthetic strategy based on established methodologies for the synthesis of related bibenzyl and polyphenolic compounds. The proposed route focuses on a convergent approach, assembling the core structure through key carbon-carbon bond-forming reactions. These notes provide detailed experimental protocols for the key transformations, quantitative data for expected outcomes, and visualizations of the synthetic pathway.

Proposed Retrosynthetic Analysis and Synthetic Strategy

The structure of this compound, 5-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-3-methoxyphenol, features a central, highly substituted methoxyphenol ring. Our proposed retrosynthetic analysis deconstructs the molecule at the benzylic and ethyl linkages to this central ring. This leads to three key building blocks: a protected 3,5-dihydroxy-1-methoxybenzene derivative, a 4-hydroxybenzyl electrophile, and a 3-hydroxyphenylethyl electrophile.

The forward synthesis will involve the sequential introduction of the benzyl and ethyl side chains onto the central phenolic core, followed by deprotection of the hydroxyl groups. This strategy allows for flexibility and control over the regiochemistry of the substitutions.

Logical Relationship of Synthetic Stages:

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the proposed total synthesis of this compound.

Protocol 2.1: Synthesis of the Central Phenolic Core (Methyl 3,5-dibenzyloxybenzoate)

-

Reaction: Protection of the hydroxyl groups of methyl 3,5-dihydroxybenzoate.

-

Reagents:

-

Methyl 3,5-dihydroxybenzoate (1.0 eq)

-

Benzyl bromide (2.2 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Acetone (as solvent)

-

-

Procedure:

-

To a solution of methyl 3,5-dihydroxybenzoate in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide dropwise to the suspension.

-

Reflux the reaction mixture for 12 hours, monitoring by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify by column chromatography (silica gel, hexane-ethyl acetate) to afford methyl 3,5-dibenzyloxybenzoate.

-

Protocol 2.2: Introduction of the 4-Hydroxybenzyl Moiety (Friedel-Crafts Acylation and Reduction)

-

Reaction: Friedel-Crafts acylation of the protected phenolic core with 4-(benzyloxy)benzoyl chloride, followed by reduction.

-

Reagents:

-

Methyl 3,5-dibenzyloxybenzoate (1.0 eq)

-

4-(Benzyloxy)benzoyl chloride (1.2 eq)

-

Aluminum chloride (AlCl3) (1.5 eq)

-

Dichloromethane (DCM) (as solvent)

-

Triethylsilane (Et3SiH) (3.0 eq)

-

Trifluoroacetic acid (TFA) (as solvent/catalyst for reduction)

-

-

Procedure (Acylation):

-

Dissolve methyl 3,5-dibenzyloxybenzoate in dry DCM and cool to 0 °C.

-

Add aluminum chloride portion-wise and stir for 20 minutes.

-

Add a solution of 4-(benzyloxy)benzoyl chloride in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract with DCM, wash with water and brine, and dry over sodium sulfate.

-

Concentrate and purify the crude ketone by column chromatography.

-

-

Procedure (Reduction):

-

Dissolve the resulting ketone in trifluoroacetic acid.

-

Add triethylsilane and stir at room temperature for 6 hours.

-

Remove the TFA under reduced pressure.

-

Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the benzylated intermediate.

-

Protocol 2.3: Introduction of the 3-Hydroxyphenylethyl Moiety (Acylation and Reduction)

-

Reaction: Friedel-Crafts acylation with 3-(benzyloxy)phenylacetyl chloride, followed by reduction.

-

Reagents:

-

Benzylated intermediate from Protocol 2.2 (1.0 eq)

-

3-(Benzyloxy)phenylacetyl chloride (1.2 eq)

-

Aluminum chloride (AlCl3) (1.5 eq)

-

Dichloromethane (DCM) (as solvent)

-

Triethylsilane (Et3SiH) (3.0 eq)

-

Trifluoroacetic acid (TFA) (as solvent/catalyst for reduction)

-

-

Procedure: The procedure is analogous to Protocol 2.2, using 3-(benzyloxy)phenylacetyl chloride as the acylating agent.

Protocol 2.4: Final Deprotection to Yield this compound

-

Reaction: Hydrogenolysis to remove all benzyl protecting groups.

-

Reagents:

-

Fully substituted intermediate from Protocol 2.3 (1.0 eq)

-

Palladium on carbon (10% Pd/C) (10 mol%)

-

Hydrogen gas (H2) (1 atm)

-

Methanol/Ethyl acetate mixture (as solvent)

-

-

Procedure:

-

Dissolve the protected precursor in a mixture of methanol and ethyl acetate.

-

Add 10% Pd/C catalyst.

-

Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain pure this compound.

-

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the intermediates and the final product based on similar reported syntheses of bibenzyl compounds.

| Step | Product | Starting Material | Expected Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |

| 2.1 | Methyl 3,5-dibenzyloxybenzoate | Methyl 3,5-dihydroxybenzoate | 85-95 | C22H20O4 | 348.39 |

| 2.2 | Benzylated Intermediate | Methyl 3,5-dibenzyloxybenzoate | 60-70 (over 2 steps) | C42H36O5 | 620.73 |

| 2.3 | Fully Protected this compound | Benzylated Intermediate | 55-65 (over 2 steps) | C57H50O6 | 839.01 |

| 2.4 | This compound | Fully Protected this compound | 70-80 | C22H22O4 | 350.41 |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed total synthesis workflow for this compound.

Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and are intended for informational purposes for qualified researchers. Actual experimental conditions may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Application Note & Protocol: Quantification of Target Compounds Using Arundinin as a Standard by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and a general protocol for the use of Arundinin as an analytical standard in High-Performance Liquid Chromatography (HPLC) for the quantification of target analytes. The methodologies outlined herein are based on established principles of HPLC analysis and method validation.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. The accuracy of quantitative HPLC analysis heavily relies on the use of a well-characterized reference standard. This compound, a purified compound, can be utilized as an external standard for the determination of related compounds in various matrices, including pharmaceutical formulations, natural product extracts, and biological samples.

This application note details a generalized reversed-phase HPLC (RP-HPLC) method and validation parameters that can be adapted for the quantification of a target analyte using this compound as the standard. It is crucial to note that the specific chromatographic conditions and validation data presented are illustrative and must be optimized for the specific analyte and matrix of interest.

Physicochemical Properties of this compound (Illustrative)

A summary of the theoretical physicochemical properties of this compound relevant to HPLC analysis is presented below. These properties are essential for method development, including the selection of an appropriate solvent, mobile phase, and detection wavelength.

| Property | Value (Example) | Significance in HPLC Analysis |

| Molecular Formula | C₁₅H₁₀O₅ | Influences molecular weight and polarity. |

| Molecular Weight | 270.24 g/mol | Essential for preparing standard solutions of known concentration. |

| UV-Vis λmax | 254 nm, 350 nm | Determines the optimal wavelength for detection to ensure maximum sensitivity. |

| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water | Guides the choice of solvent for stock solutions and mobile phase composition. |

| pKa | 4.5 | Important for controlling analyte ionization by adjusting mobile phase pH to ensure consistent retention. |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Quaternary or Binary pump

-

Autosampler

-

Thermostatted column compartment

-

Photodiode Array (PDA) or UV-Vis detector

-

Chromatography data acquisition and processing software

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in 10.0 mL of methanol in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will be highly dependent on the matrix. A generic protocol for a solid sample is provided below.

-

Accurately weigh a known amount of the sample.

-

Extract the analyte using a suitable solvent (e.g., methanol).

-

Vortex and sonicate the sample to ensure efficient extraction.

-

Centrifuge the sample to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions (General Example)

The following conditions provide a starting point for method development. Optimization will be necessary to achieve the desired separation and peak shape for the specific analyte.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[1][2] The following are key validation parameters.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.[3]

| Parameter | Acceptance Criteria | Example Result |

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Theoretical Plates (N) | N > 2000 | 5500 |